Product packaging for 3-Methyl-2-oxopentanoate(Cat. No.:)

3-Methyl-2-oxopentanoate

Cat. No.: B1228249
M. Wt: 129.13 g/mol
InChI Key: JVQYSWDUAOAHFM-UHFFFAOYSA-M
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Description

Significance as a Branched-Chain Alpha-Keto Acid Metabolite

3-Methyl-2-oxopentanoate is one of the three primary branched-chain α-keto acids (BCKAs) formed during the catabolism of essential amino acids. nih.gov Specifically, it is the α-keto acid analog of isoleucine. nih.gov The initial step in the breakdown of the BCAAs—leucine (B10760876), isoleucine, and valine—is a reversible transamination process. This reaction is catalyzed by branched-chain aminotransferase (BCAT) enzymes, which transfer the α-amino group from the BCAA to an acceptor molecule, typically α-ketoglutarate. frontiersin.org This process yields glutamate (B1630785) and the corresponding BCKAs. frontiersin.org The BCKAs derived from leucine, isoleucine, and valine are α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV), respectively. frontiersin.org

The accumulation of BCAAs and their corresponding BCKAs is a hallmark of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder. nih.govnih.govresearchgate.net This condition results from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the enzyme responsible for the irreversible breakdown of BCKAs. nih.govfrontiersin.orgnih.gov Consequently, this compound serves as a critical clinical marker for diagnosing and monitoring MSUD. foodb.canih.gov

Overview of its Central Role in Metabolic Pathways

This compound holds a central position in several key metabolic pathways. genome.jp Following its formation from isoleucine, it undergoes oxidative decarboxylation catalyzed by the BCKDH complex. frontiersin.orgkegg.jp This multi-enzyme complex is crucial for the catabolism of all three BCKAs. kegg.jp The BCKDH complex converts the BCKAs into their respective acyl-CoA derivatives, releasing carbon dioxide and producing NADH. frontiersin.orgkegg.jp Specifically, this compound is converted to (S)-2-methylbutanoyl-CoA. kegg.jp

These acyl-CoA derivatives can then enter other significant metabolic routes. For instance, the products of BCAA catabolism, acetyl-CoA and propionyl-CoA, are substrates for lipid synthesis. frontiersin.org This highlights the role of this compound as an important metabolic intermediate connecting amino acid metabolism with energy production and lipid metabolism. solubilityofthings.comfoodb.ca Research has also pointed to the involvement of BCKAs in regulating the synthesis of neurotransmitters and their potential impact on brain energy metabolism. frontiersin.orgfrontiersin.org

The intricate pathways involving this compound are fundamental to understanding normal cellular processes and the pathophysiology of metabolic diseases. solubilityofthings.com

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name(3S)-3-methyl-2-oxopentanoate
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Monoisotopic Mass130.0630 u

Data sourced from multiple chemical databases. genome.jpebi.ac.uknih.gov

Interactive Data Table: Key Enzymes in this compound Metabolism

EnzymeEC NumberFunction
Branched-chain aminotransferase (BCAT)2.6.1.42Catalyzes the reversible transamination of isoleucine to form this compound. nih.gov
Branched-chain α-keto acid dehydrogenase (BCKDH) complex1.2.4.4Catalyzes the irreversible oxidative decarboxylation of this compound. expasy.orgnih.gov
3-methyl-2-oxobutanoate (B1236294) dehydrogenase (ferredoxin)1.2.7.7A member of the 2-oxoacid oxidoreductases that can act on this compound. genome.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9O3- B1228249 3-Methyl-2-oxopentanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9O3-

Molecular Weight

129.13 g/mol

IUPAC Name

3-methyl-2-oxopentanoate

InChI

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1

InChI Key

JVQYSWDUAOAHFM-UHFFFAOYSA-M

SMILES

CCC(C)C(=O)C(=O)[O-]

Canonical SMILES

CCC(C)C(=O)C(=O)[O-]

Synonyms

2-keto methylvalerate
2-keto-3-methylvaleric acid
2-oxo-3-methylvalerate
3-methyl-2-oxopentanoate
alpha-keto-beta-methyl-n-valeric acid
alpha-keto-beta-methylvalerate
alpha-keto-beta-methylvaleric acid
alpha-keto-beta-methylvaleric acid, (+-)-isomer
alpha-keto-beta-methylvaleric acid, (S)-isomer
alpha-keto-beta-methylvaleric acid, calcium salt
alpha-keto-beta-methylvaleric acid, calcium salt, (S)-isomer
alpha-keto-beta-methylvaleric acid, monosodium salt, (S)-isomer
alpha-keto-beta-methylvaleric acid, sodium salt
alpha-keto-beta-methylvaleric acid, sodium salt, (+-)-isomer
KMVA

Origin of Product

United States

Biosynthesis and Metabolic Pathways Involving 3 Methyl 2 Oxopentanoate

Formation from Branched-Chain Amino Acids

The primary route for the formation of 3-methyl-2-oxopentanoate is through the catabolism of isoleucine. This process is initiated by a transamination reaction that converts the amino acid into its corresponding α-keto acid. nih.gov

The biosynthesis of this compound begins with the reversible transamination of L-isoleucine. wikipedia.orgwikipedia.org This reaction involves the transfer of the amino group from L-isoleucine to an α-keto acid acceptor, most commonly α-ketoglutarate. The products of this reaction are (S)-3-methyl-2-oxopentanoate and L-glutamate. ebi.ac.ukuniprot.org

This crucial first step in BCAA degradation is catalyzed by a class of enzymes known as branched-chain amino acid aminotransferases (BCATs), also referred to as branched-chain amino acid transaminases. wikipedia.orgfrontiersin.org In eukaryotes, including humans, there are two main isoforms of BCAT, which differ in their subcellular localization and tissue distribution:

Cytosolic BCAT (BCAT1): This isoform is found in the cytoplasm and is predominant in tissues like the brain and placenta. wikipedia.orgnih.gov

Mitochondrial BCAT (BCATm or BCAT2): Located within the mitochondria, this is the more ubiquitous isoform, found in most tissues, with particularly high levels in skeletal muscle. wikipedia.orgnih.gov

Both BCAT1 and BCAT2 catalyze the same reversible reaction, but their different locations suggest distinct physiological roles in managing BCAA and branched-chain α-keto acid (BCKA) pools within the cell. wikipedia.orgnih.gov

The enzymatic conversion of L-isoleucine to this compound is a classic example of a transamination reaction that is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). frontiersin.org The BCAT enzyme facilitates a bidirectional process, meaning it can catalyze both the degradation of BCAAs to form BCKAs and the synthesis of BCAAs from BCKAs, depending on the relative concentrations of substrates and products. frontiersin.orgnih.gov In humans, who cannot synthesize BCAAs de novo, the primary role of BCATs is catabolic. wikipedia.org

This enzymatic process ensures that the optical configuration of the β-carbon atom of isoleucine is maintained, resulting in the formation of the (S)-enantiomer of this compound. scispace.com

Enzyme/ComplexLocationSubstrate(s)Product(s)Cofactor
Branched-Chain Amino Acid Aminotransferase (BCAT1/BCAT2)Cytosol / MitochondriaL-isoleucine, α-ketoglutarate(S)-3-methyl-2-oxopentanoate, L-glutamatePyridoxal 5'-phosphate (PLP)

Role of Isoleucine Transamination and Related Enzymes

Catabolism and Degradation Pathways

Following its formation, this compound enters a degradative pathway that ultimately feeds into central energy metabolism. This process is irreversible and commits the carbon skeleton of isoleucine to oxidation.

The key regulatory step in the catabolism of all three BCKAs, including this compound, is their oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex (BCKDC). taylorandfrancis.comwikipedia.org This large, multi-enzyme complex is located on the inner membrane of the mitochondria. wikipedia.org

The BCKDC catalyzes an irreversible reaction that converts this compound into α-methylbutyryl-CoA, releasing carbon dioxide and reducing NAD+ to NADH. wikipedia.orgexpasy.orgqmul.ac.uk The complex is composed of three main catalytic components: a 2-oxoacid dehydrogenase (E1), a dihydrolipoamide (B1198117) acyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). expasy.orgqmul.ac.uk The BCKDC acts on the α-keto acids derived from isoleucine ((S)-3-methyl-2-oxopentanoate), leucine (B10760876) (4-methyl-2-oxopentanoate), and valine (3-methyl-2-oxobutanoate). wikipedia.orgebi.ac.uk

Enzyme/ComplexLocationSubstrate(s)Product(s)
Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC)Mitochondrial Inner Membrane(S)-3-methyl-2-oxopentanoate, CoA, NAD+α-methylbutyryl-CoA, CO2, NADH

The degradation of this compound serves as an anaplerotic pathway, meaning it replenishes intermediates of the tricarboxylic acid (TCA) cycle. The product of the BCKDC reaction, α-methylbutyryl-CoA, undergoes further oxidation through a series of steps analogous to fatty acid β-oxidation. wikipedia.org

This pathway ultimately yields two key metabolites that can enter the TCA cycle:

Acetyl-CoA: This two-carbon unit can condense with oxaloacetate to form citrate, initiating the TCA cycle. taylorandfrancis.comecmdb.ca

Propionyl-CoA: This three-carbon unit is converted in a three-step process to succinyl-CoA, another TCA cycle intermediate. taylorandfrancis.comlibretexts.org

By contributing both acetyl-CoA and succinyl-CoA, the catabolism of isoleucine, via this compound, is both ketogenic and glucogenic and serves as a significant source of cellular energy. taylorandfrancis.comlibretexts.org

The catabolism of this compound inherently involves the formation of acyl-coenzyme A (acyl-CoA) esters. The initial product of the BCKDC-catalyzed reaction is α-methylbutyryl-CoA. wikipedia.org Subsequent breakdown steps also proceed via CoA intermediates.

These mitochondrial acyl-CoA molecules can be reversibly converted to acyl-carnitine esters through the action of carnitine acyltransferases, such as carnitine O-acetyltransferase (CrAT). mdpi.com This process is vital for several reasons:

Buffering the Acyl-CoA Pool: It prevents the accumulation of acyl-CoA esters, which can inhibit enzymes like the BCKDC itself.

Transport: Acyl-carnitines can be transported across mitochondrial membranes, allowing for the movement of acyl groups between cellular compartments. mdpi.com

The metabolism of this compound leads to the formation of specific acyl-carnitines, including 2-methylbutyryl-carnitine from its immediate breakdown, as well as acetyl-carnitine and propionyl-carnitine from its further catabolism. researchgate.net The interaction of various acyl-CoA and acyl-carnitine esters can influence the rate of BCKA oxidation in tissues like muscle and liver. nih.gov

PrecursorAcyl-CoA IntermediateAcyl-Carnitine Derivative
(S)-3-methyl-2-oxopentanoateα-methylbutyryl-CoA2-methylbutyryl-carnitine
α-methylbutyryl-CoAAcetyl-CoAAcetyl-carnitine
α-methylbutyryl-CoAPropionyl-CoAPropionyl-carnitine

Integration of Catabolic Products into the Tricarboxylic Acid (TCA) Cycle

Comparative Metabolic Flux Analysis

Comparative metabolic flux analysis provides a quantitative framework for understanding the rates of metabolic reactions, or fluxes, within a biological system. This approach is instrumental in deciphering how cells and organisms adjust their metabolic networks in response to genetic or environmental perturbations. For this compound, a key intermediate in branched-chain amino acid metabolism, flux analysis reveals the dynamic nature of its production and consumption across different tissues and metabolic states.

Isotopic Labeling Strategies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways. By introducing a substrate enriched with a stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H), researchers can follow the labeled atoms as they are incorporated into downstream metabolites. mdpi.com This methodology is fundamental for elucidating the reaction steps and connectivity of pathways involving this compound. mdpi.comnih.gov

The general principle involves introducing a labeled precursor into a biological system and then analyzing the distribution of the isotopic label in various metabolites over time. mdpi.com Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to detect and quantify the incorporation of these heavy isotopes into molecules like this compound and its metabolic derivatives. nih.govnih.govd-nb.info For instance, by providing an organism with ¹³C-labeled isoleucine, the appearance of the ¹³C label in (S)-3-Methyl-2-oxopentanoate can be tracked, confirming the precursor-product relationship and the activity of the transamination pathway. nih.govthegoodscentscompany.com Similarly, deuterium-labeled versions of this compound have been synthesized to study its metabolic fate. researchgate.net

The selection of the isotopic tracer is crucial and depends on the specific metabolic pathway being investigated. cortecnet.com For example, different isotopomers of glucose, such as [1,2-¹³C₂]-glucose, can be used to probe the relative contributions of different pathways to the synthesis of the precursors of this compound. mdpi.comcortecnet.com The resulting labeling patterns in proteinogenic amino acids and their keto-acid analogues provide rich data sets for constructing and validating metabolic models.

Table 1: Isotopic Labeling Strategies for Studying this compound Metabolism

Isotopic Tracer Labeled Precursor Pathway Investigated Analytical Method Research Finding Citation
¹³C L-[¹³C]isoleucine Isoleucine catabolism Gas Chromatography-Mass Spectrometry (GC-MS) Demonstrates the conversion of isoleucine to S-3-methyl-2-oxopentanoate and allows for label enrichment analysis in plasma. nih.gov
²H (Deuterium) [3-²H]3-methyl-2-oxopentanoic acid Lankamycin (B1674470) biosynthesis ²H NMR Spectroscopy Used to trace the incorporation of the isoleucine skeleton into the lankamycin antibiotic structure in Streptomyces rochei. researchgate.net
¹³C [U-¹³C]this compound Branched-chain keto acid metabolism High-Performance Liquid Chromatography (HPLC) Traces the formation of intact acyl-coenzyme A intermediates in rat liver mitochondria. thegoodscentscompany.com

Quantitative Assessment of Metabolic Fluxes in Biological Systems

Metabolic Flux Analysis (MFA) is a computational method that uses the data from isotopic labeling experiments to calculate the rates of intracellular reactions. nih.govmdpi.com By creating a stoichiometric model of the relevant metabolic network and fitting it to the measured isotopic labeling patterns, MFA can provide a detailed, quantitative picture of cellular metabolism. d-nb.infomdpi.com This approach moves beyond simple pathway identification to quantify how much of a given metabolite is flowing through a particular reaction or pathway under specific conditions.

For this compound, which is the branched-chain keto acid (BCKA) derived from isoleucine, quantitative flux analysis has been critical in understanding its inter-organ transport and metabolism. physiology.orgphysiology.org Studies in multicatheterized pig models have allowed for the simultaneous measurement of net fluxes of BCKAs, including this compound (also abbreviated as KMV), across major organs. nih.govresearchgate.net These investigations reveal a complex interplay between tissues, where some organs are net producers and others are net consumers of these metabolites, with the balance shifting significantly between postabsorptive (fasted) and postprandial (fed) states. physiology.orgnih.govresearchgate.net

In the postprandial state, for example, the hindquarter (representing muscle) becomes a significant net releaser of all BCKAs, including this compound. physiology.orgnih.gov This release is counterbalanced by a substantial uptake of these keto acids by the liver. physiology.orgnih.gov This quantitative assessment highlights the central role of the liver in clearing BCKAs from circulation after a meal and the role of muscle in providing them, likely from the transamination of branched-chain amino acids. nih.govnih.gov Such quantitative data are essential for a complete understanding of whole-body amino acid and energy homeostasis. nih.gov

Table 2: Quantitative Net Fluxes of Total Branched-Chain Keto Acids (BCKAs) in a Pig Model

Organ Metabolic State Net Flux (μmol/kg body wt/4 h) Interpretation Citation
Hindquarter (Muscle) Postprandial 46.2 Net release of BCKAs into circulation. physiology.orgnih.gov
Liver Postprandial -200 Net uptake (consumption) of BCKAs from circulation. physiology.orgnih.gov
Portal Drained Viscera Postabsorptive -144 (nmol/kg body wt/min) Net uptake of BCKAs. nih.govresearchgate.net

Negative values indicate net uptake by the organ, while positive values indicate net release. Total BCKAs include α-ketoisocaproic acid (KIC), 3-methyl-2-oxovaleric acid (KMV), and 2-oxoisovalerate (KIV).

Enzymology and Molecular Interactions of 3 Methyl 2 Oxopentanoate

Enzymatic Reactions and Substrate Specificity

The metabolism of 3-methyl-2-oxopentanoate is primarily handled by two key classes of enzymes: branched-chain aminotransferases (BCATs) and the branched-chain α-keto acid dehydrogenase complex (BCKDC). These enzymes catalyze the reversible transamination and irreversible oxidative decarboxylation steps, respectively.

Kinetic Studies of Key Enzymes (e.g., Branched-Chain Aminotransferase, BCKDC)

Kinetic studies reveal the efficiency and affinity with which enzymes process this compound, often in comparison to the keto acids of leucine (B10760876) (4-methyl-2-oxopentanoate, KIC) and valine (3-methyl-2-oxobutanoate, KIV).

Branched-Chain Aminotransferases (BCATs): These enzymes catalyze the reversible transfer of an amino group from an amino acid (like glutamate) to this compound to form isoleucine, or the reverse reaction. annualreviews.org Studies on BCATs from various organisms show differing specificities.

For instance, the recombinant plastid-located BCAT3 from Arabidopsis thaliana exhibits Michaelis-Menten kinetics and shows a high affinity for this compound (3MOP). oup.combioone.org It shares a similar Michaelis constant (Km) for 3MOP and the leucine-derived 4-methyl-2-oxopentanoate (B1228126) (4MOP), although the maximal velocity (Vmax) for 4MOP is approximately double that for 3MOP. oup.combioone.org Similarly, a BCAT from the archaeon Archaeoglobus fulgidus showed a preference for this compound among the branched-chain oxoacids. nih.gov In contrast, the BCAT from Thermoanaerobacter tenax is subject to substrate inhibition at this compound concentrations above 0.2 mM. frontiersin.org

Table 1: Kinetic Parameters of Branched-Chain Aminotransferases (BCATs) for this compound (3MOP)
Enzyme SourceKm (mM)Vmax (µmol/min/mg)NotesReference
Arabidopsis thaliana (BCAT3)0.14 ± 0.313.33 ± 0.68High affinity, comparable to the keto acid of leucine (4MOP). oup.combioone.org
Oryza sativa (OsBCAT2)0.10 ± 0.012.10 ± 0.06Demonstrates significant activity with 3MOP. researchgate.net
Thermoanaerobacter tenax (TTX BCAT)0.0160.379 ± 0.02Shows substrate inhibition (Ki = 1.49 mM). frontiersin.org

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): This large mitochondrial multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of all three BCKAs, which is the rate-limiting step in BCAA catabolism. nih.govwikipedia.org The complex from ox liver has been shown to oxidize D- and L-3-methyl-2-oxopentanoate. nih.gov The kinetic mechanism is a multi-step process involving decarboxylation, acyl group transfer to coenzyme A (CoA), and regeneration of cofactors. wikiwand.com While specific kinetic values for this compound are context-dependent, the enzyme complex processes all three BCKAs, ultimately producing their respective acyl-CoA derivatives. wikipedia.org

Regulatory Mechanisms of Enzymes Interacting with this compound (e.g., Phosphorylation)

The activity of the BCKDC is tightly controlled, primarily through a phosphorylation/dephosphorylation cycle. nih.govreactome.org This regulation is crucial for balancing the metabolic need for BCAA catabolism versus their conservation for protein synthesis. nih.gov

The key players in this regulation are:

BCKDH Kinase (BDK): This dedicated kinase phosphorylates specific serine residues on the E1α subunit of the BCKDC, leading to its inactivation. researchgate.netfrontiersin.org

BCKDH Phosphatase (PPM1K): This phosphatase removes the phosphate (B84403) groups, thereby reactivating the BCKDC. uniprot.org

This compound itself participates in this regulatory system. Along with the other BCKAs, it acts as an allosteric inhibitor of BDK. nih.gov By inhibiting the kinase, high concentrations of BCKAs lead to less phosphorylation and thus greater activity of the BCKDC, promoting their own breakdown. frontiersin.org However, the keto acid of leucine (KIC) is the most potent inhibitor of BDK, with this compound (KMV) and the keto acid of valine (KIV) showing reduced efficiency. nih.gov

Cofactor Dependencies and Interactions

The enzymatic processing of this compound relies on essential cofactors that participate directly in the catalytic reactions.

Role of Thiamine Pyrophosphate (TPP) in Decarboxylation Reactions

Thiamine pyrophosphate (TPP), a derivative of vitamin B1, is an indispensable cofactor for the E1 subunit (a decarboxylase) of the BCKDC. wikipedia.orgnih.gov TPP is required for the oxidative decarboxylation of all α-keto acids, including this compound. libretexts.org

The catalytic mechanism involves the following key steps:

The acidic C2 proton of the TPP thiazolium ring is removed, forming a reactive ylide (a carbanion). libretexts.org

The TPP ylide performs a nucleophilic attack on the 2-oxo carbonyl carbon of this compound.

This leads to the non-oxidative decarboxylation of the substrate, releasing CO₂ and forming a covalent intermediate (2-methyl-1-hydroxybutyl-ThPP). nih.gov

This TPP-bound intermediate is then processed by the subsequent E2 and E3 subunits of the complex. wikiwand.com TPP also plays a structural role; it helps to anchor a critical loop in the E1 active site that is involved in the regulatory phosphorylation process. nih.gov

Impact on Other Enzymatic Activities and Cellular Signaling Pathways

Beyond its role as a primary substrate, this compound and its metabolism can influence other cellular functions.

Inhibition of Other Dehydrogenases: At high concentrations, branched-chain 2-oxoacids are known inhibitors of the α-ketoglutarate dehydrogenase complex (OGDH), another critical mitochondrial enzyme in the Krebs cycle. nih.govresearchgate.net Studies have shown that this compound can inhibit H₂O₂ production dependent on OGDH. nih.govresearchgate.net

Production of Reactive Oxygen Species (ROS): The oxidation of this compound by the BCKDC complex itself can be a significant source of mitochondrial superoxide (B77818) and hydrogen peroxide (H₂O₂). nih.govnih.gov This ROS production can occur at high rates, potentially exceeding that of Complex I of the electron transport chain under certain conditions. nih.gov This process appears to be favored by a high NAD+/NADH ratio and is distinct from ROS generated at other mitochondrial sites. nih.gov

Enzyme Promiscuity and Metabolic Network Perturbations

Enzyme promiscuity, the ability of an enzyme to catalyze secondary reactions in addition to its primary physiological role, can lead to novel metabolic connections and perturbations in the cellular network involving this compound. plos.orgresearchgate.net

For example, the Arabidopsis BCAT3 enzyme, while primarily a branched-chain aminotransferase, also displays substantial activity towards intermediates of the methionine chain elongation pathway, demonstrating its promiscuous nature. oup.com Computational models have predicted several potential promiscuous reactions involving (S)-3-methyl-2-oxopentanoate in engineered microbes. These include its formation from L-valine and pyruvate (B1213749) or its transamination to L-isoleucine by enzymes like alanine-valine transaminase (avtA), which are not its canonical partners. biorxiv.org

Table 2: Examples of Predicted Promiscuous Reactions Involving (S)-3-Methyl-2-oxopentanoate
ReactionPromiscuous Enzyme (Gene)Reference
(S)-3-methyl-2-oxopentanoate + L-glutamate → L-isoleucine + 2-oxoglutarateAlanine-valine transaminase (avtA) biorxiv.org
(S)-3-methyl-2-oxopentanoate + L-alanine → L-isoleucine + pyruvateAlanine-valine transaminase (avtA) biorxiv.org

The accumulation or depletion of this compound can cause significant perturbations in the broader metabolic network, affecting pathways beyond BCAA metabolism. sci-hub.seasm.org For example, an integrated analysis of the metabolic network in the aphid Sipha maydis and its symbionts highlights this compound (3-M-2-OP) as a key node connecting the metabolism of different cellular compartments for amino acid biosynthesis. asm.org Such perturbations underscore the interconnectedness of cellular metabolism, where a change in the level of one intermediate can have far-reaching consequences.

Analysis of Off-Target Enzymatic Reactions and Substrate Ambiguity

The metabolic fate of this compound is primarily dictated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes its oxidative decarboxylation. expasy.org However, the specificity of enzymatic reactions is not absolute, leading to off-target reactions and substrate ambiguity where enzymes interact with non-primary substrates. This phenomenon, also known as enzyme promiscuity, is a critical factor in understanding the complete molecular interactions of metabolites like this compound.

The BCKDH complex itself exhibits substrate ambiguity. It is responsible for the degradation of all three branched-chain α-keto acids derived from the transamination of leucine, isoleucine, and valine. ebi.ac.uk This means that in addition to its action on (S)-3-methyl-2-oxopentanoate (the keto acid of isoleucine), the complex also processes 4-methyl-2-oxopentanoate (from leucine) and 3-methyl-2-oxobutanoate (B1236294) (from valine). expasy.orggenome.jpportlandpress.com Research on the ox liver mitochondrial enzyme has shown that these three branched-chain 2-oxo acids can inhibit the oxidation of each other, suggesting they compete for the same active site on a single enzyme complex. portlandpress.com This inherent substrate overlap ensures the coordinated catabolism of branched-chain amino acids but also represents a form of controlled enzymatic ambiguity.

Beyond its primary dehydrogenase complex, this compound can serve as a substrate for other, less specific enzymes. This is particularly evident in the context of aminotransferases and other dehydrogenase complexes.

Branched-Chain Aminotransferases (BCATs): These enzymes catalyze the reversible transamination step between branched-chain amino acids and their corresponding α-keto acids. nih.gov Some isoforms, such as the cytosolic BCAT4 in Arabidopsis thaliana, are notably promiscuous. While its primary role may be linked to methionine metabolism, BCAT4 demonstrates substantial activity with the 2-oxo acids of leucine, isoleucine (this compound), and valine, highlighting a clear case of substrate ambiguity that bridges different metabolic pathways. nih.gov

2-Oxoacid Dehydrogenase Complexes: There is evidence of potential off-target activity with other members of the 2-oxoacid dehydrogenase family. For instance, studies on isolated mitochondria suggest that under certain conditions, the 2-oxoglutarate dehydrogenase (OGDH) complex might use this compound as a weak substrate. nih.gov This type of interaction, while less efficient than the primary reaction with BCKDH, can contribute to metabolic crosstalk and the production of reactive oxygen species (ROS). nih.govsemanticscholar.org Conversely, research has also established that the pyruvate dehydrogenase complex does not oxidize branched-chain 2-oxo acids, indicating a limit to this promiscuity. portlandpress.com

The table below summarizes key enzymes that interact with this compound, illustrating the concepts of primary activity, substrate ambiguity, and off-target reactions.

Enzyme/ComplexGene(s) (Example Organism)Interaction TypeSubstrates
Branched-chain α-keto acid dehydrogenase (BCKDH) complex DBT, BCKDHA, BCKDHB (Human)Primary / Substrate AmbiguityThis compound, 4-Methyl-2-oxopentanoate, 3-Methyl-2-oxobutanoate expasy.orggenome.jp
Branched-chain aminotransferase 4 (BCAT4) At3g19710 (A. thaliana)Substrate Ambiguity / Promiscuous4-methylthio-2-oxobutanoate, 4-methyl-2-oxopentanoate, this compound, 3-methyl-2-oxobutanoate nih.gov
2-Oxoglutarate dehydrogenase (OGDH) complex OGDH, DLST, DLD (Human)Off-Target (Weak Substrate)2-Oxoglutarate (primary), potentially this compound nih.gov

Methodologies for Identifying Metabolic Network Disruptions

The promiscuous or off-target activities of enzymes can lead to significant disruptions in metabolic networks. These disruptions may include the siphoning of essential intermediates, the creation of toxic byproducts, or the generation of signaling molecules like reactive oxygen species (ROS). nih.govbiorxiv.org Identifying and predicting these disruptions is a key challenge in systems biology and metabolic engineering. A combination of computational and experimental approaches is employed for this purpose.

A primary methodology involves the use of genome-scale metabolic models (GSMs) . These models are mathematical representations of the entire known metabolic network of an organism. bhsai.org By integrating experimental data, such as transcriptomics or metabolomics, into these models, researchers can simulate metabolic fluxes and predict how the network will respond to genetic or environmental perturbations. bhsai.org

One advanced computational workflow designed specifically to address enzyme promiscuity is MDFlow (Metabolic Disruption due to promiscuous enzyme activity Flow) . nih.govbiorxiv.org This integrated method analyzes metabolic disruptions that may arise from unintended enzymatic reactions. MDFlow operates in a stepwise process:

Prediction of Promiscuous Reactions: It utilizes tools like PROXIMAL, which predicts potential byproducts resulting from promiscuous enzyme activities based on reaction mechanism similarity. nih.gov

Model Augmentation: The host organism's metabolic model is augmented with these predicted promiscuous reactions. biorxiv.org

Simulation and Evaluation: Flux Balance Analysis (FBA) is then used to simulate the augmented model. FBA calculates the flow of metabolites through the network to evaluate how these novel reactions impact cellular objectives, such as growth rate or the production of a target compound. biorxiv.org

This approach can identify instances where the overexpression of an enzyme in a metabolic engineering context leads to the consumption of key intermediates or the production of unforeseen and potentially detrimental compounds. nih.gov For example, simulations can reveal how a promiscuous aminotransferase might convert this compound and L-alanine into L-isoleucine and pyruvate, thereby altering the balance of these crucial metabolites. biorxiv.org

Experimental methodologies are crucial for validating computational predictions and for the direct detection of metabolic disruptions.

Metabolomics: High-throughput analysis of metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can provide a snapshot of the metabolic state of a cell. This can reveal the accumulation of unexpected byproducts or the depletion of key intermediates resulting from off-target enzyme activity. bhsai.org

In Vitro Enzyme Assays: Testing the activity of purified enzymes against a panel of potential non-native substrates, including this compound, provides direct evidence of substrate ambiguity and allows for the kinetic characterization of these off-target reactions. nih.gov

Reactive Oxygen Species (ROS) Detection: Specific assays can measure the production of superoxide and hydrogen peroxide in isolated mitochondria. Such experiments have shown that 2-oxoacid dehydrogenase complexes, including BCKDH acting on this compound, can be significant sources of ROS. nih.govsemanticscholar.org This identifies a specific type of metabolic disruption that may have been previously misattributed to other sources like mitochondrial complex I. nih.gov

The table below outlines these methodologies and their applications in studying metabolic disruptions related to this compound.

MethodologyTypeApplication
Genome-Scale Metabolic Modeling (GSMM) ComputationalSimulating global metabolic shifts and identifying systemic effects of altered metabolite concentrations. bhsai.org
MDFlow (Metabolic Disruption Flow) ComputationalPredicting specific network disruptions caused by enzyme promiscuity by integrating byproduct prediction (PROXIMAL) and flux balance analysis (FBA). nih.govbiorxiv.org
Metabolomics (MS, NMR) ExperimentalQuantifying changes in metabolite pools, including the accumulation of unexpected byproducts or depletion of substrates due to off-target reactions. bhsai.org
In Vitro Enzyme Kinetics ExperimentalDirectly confirming and quantifying the activity of a specific enzyme with non-primary substrates like this compound. nih.gov
ROS Production Assays ExperimentalMeasuring the rate of superoxide/hydrogen peroxide generation to identify specific enzymatic sources of oxidative stress. nih.govsemanticscholar.org

Stereochemical Considerations and Enantiomeric Studies of 3 Methyl 2 Oxopentanoate

Enantiomeric Forms and Biological Relevance

The spatial arrangement of the methyl group at the chiral center dictates the molecule's interaction with the highly specific three-dimensional structures of enzyme active sites. This leads to differential metabolic fates and biological activities for the (S)- and (R)-enantiomers.

In biological systems, the catabolism of the branched-chain amino acid L-isoleucine stereospecifically produces (S)-3-methyl-2-oxopentanoate through the action of branched-chain aminotransferase. nih.gov This (S)-enantiomer is considered the primary, naturally occurring form. The (R)-enantiomer can be formed in vivo through a process of racemization from the (S)-form.

The two enantiomers are metabolized at different rates. The oxidative decarboxylation of the (R)-enantiomer is approximately 50% slower than that of its (S)-counterpart in normal cells. This differential processing is crucial in understanding metabolic fluxes, especially in conditions where the metabolism of branched-chain keto acids is impaired, such as in Maple Syrup Urine Disease (MSUD). In MSUD, the (R)-enantiomer's transamination primarily leads to the formation of L-alloisoleucine, which serves as a key biomarker for the disease.

In some organisms, D-amino acids can be metabolized. For instance, D-amino acid oxidase (DAAO) can catabolize D-isoleucine to produce 3-methyl-2-oxopentanoate. slu.sesjtu.edu.cn The subsequent metabolism of this keto acid is critical, as its accumulation can be toxic. slu.se

Table 1: Metabolic Profile of this compound Enantiomers

EnantiomerPrimary OriginRelative Rate of Oxidative DecarboxylationKey Metabolic Product (Transamination)
(S)-3-methyl-2-oxopentanoate Catabolism of L-isoleucineFasterL-isoleucine
(R)-3-methyl-2-oxopentanoate Racemization of (S)-enantiomer~50% slower than (S)-enantiomerL-alloisoleucine

Enzymes involved in branched-chain amino acid metabolism exhibit distinct preferences for one enantiomer over the other. This stereospecificity ensures the fidelity and efficiency of metabolic pathways.

The initial step in L-isoleucine degradation is catalyzed by branched-chain aminotransferase, which exclusively produces the (S)-enantiomer of this compound. The subsequent and irreversible oxidative decarboxylation is carried out by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. While this complex acts on both enantiomers, its efficiency differs, as noted by the slower degradation of the (R)-form.

Another example of enzymatic stereospecificity is seen with leucine (B10760876) dehydrogenase. This enzyme can be used for the enantioselective amination of the keto acid, a property that is exploited for analytical purposes. ebi.ac.uk Specifically, it facilitates the NADH-dependent reductive amination of (S)-3-methyl-2-oxopentanoate to L-isoleucine and (R)-3-methyl-2-oxopentanoate to L-alloisoleucine, allowing for their distinction and quantification. nih.gov

Table 2: Enzyme Stereospecificity for this compound Enantiomers

EnzymeSubstrate Enantiomer(s)ActionSignificance
Branched-chain aminotransferase L-isoleucine (produces keto acid)Stereospecific transaminationProduces exclusively (S)-3-methyl-2-oxopentanoate.
Branched-chain α-keto acid dehydrogenase (BCKDH) complex (S)- and (R)-enantiomersOxidative decarboxylationMetabolizes both, but with a higher preference for the (S)-form.
Leucine Dehydrogenase (S)- and (R)-enantiomersEnantioselective aminationUsed in analytical methods to differentiate and quantify the enantiomers. ebi.ac.uknih.gov

Differential Metabolic Processing of (S)- and (R)-Enantiomers

Chiral Separation and Analysis in Research

The structural similarity of the (S)- and (R)-enantiomers necessitates specialized analytical techniques to separate and quantify them individually. Such methods are vital for studying their distinct roles in metabolism and disease.

Chromatography is the cornerstone for the analytical separation of this compound enantiomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used, but require a chiral stationary phase (CSP) to achieve resolution.

These chiral columns create a chiral environment where the enantiomers interact differently, leading to different retention times and thus, separation. Common approaches include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separation and identification. Derivatization of the keto acids is often performed to increase their volatility for GC analysis. Chiral columns, such as those based on cyclodextrins (e.g., β-cyclodextrin or CHIRASIL-DEX CB), are employed to resolve the enantiomers. google.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is also effective for enantiomeric separation. nih.gov This method can be used for both analytical quantification and for preparative separation to obtain pure enantiomers for further study.

In addition to chromatographic techniques, methods based on the stereospecificity of enzymes offer a powerful approach for the quantification of individual enantiomers. An established method involves the use of leucine dehydrogenase for the separate measurement of (S)- and (R)-3-methyl-2-oxopentanoate. ebi.ac.uk

This assay works through the following principle:

The enzyme catalyzes the enantioselective, NADH-dependent amination of the keto acids.

(S)-3-methyl-2-oxopentanoate is converted to L-isoleucine.

(R)-3-methyl-2-oxopentanoate is converted to L-alloisoleucine.

The resulting amino acids, L-isoleucine and L-alloisoleucine, can then be readily quantified using standard amino acid analysis techniques. nih.gov

This enzymatic approach allows for the simultaneous and quantitative determination of all branched-chain 2-oxo acids and has been successfully applied to analyze plasma samples from patients with MSUD. ebi.ac.uk

Advanced Analytical Methodologies for 3 Methyl 2 Oxopentanoate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 3-methyl-2-oxopentanoate from intricate biological samples and for its precise quantification. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques employed, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and other branched-chain keto acids (BCKAs) in biological fluids. nih.govresearchgate.net Due to the lack of a strong chromophore in this compound, derivatization is a common strategy to enhance detection sensitivity, particularly for fluorescence or UV detection. nih.govresearchgate.netjst.go.jp

A prevalent derivatization agent is o-phenylenediamine (B120857) (OPD), which reacts with α-keto acids to form highly fluorescent quinoxalinol derivatives. nih.govjst.go.jp This pre-column derivatization allows for sensitive detection using a fluorescence detector. nih.govjst.go.jp The separation is typically achieved on a reversed-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govmdpi.comresearchgate.net

Methodologies have been developed for the simultaneous analysis of multiple BCKAs, including this compound, in samples like plasma, serum, and cell extracts. nih.govjst.go.jpmdpi.com For instance, one method successfully quantified this compound (also referred to as α-keto-β-methylvaleric acid or KMV) in cell extracts with a linear calibration curve over a range of 0.5 to 50 μM and low limits of detection. jst.go.jp Another approach using HPLC-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF/MS) allowed for the determination of this compound in serum and muscle without derivatization, demonstrating the versatility of HPLC when coupled with powerful detectors. mdpi.com

Table 1: HPLC Methodologies for this compound Analysis
TechniqueDerivatization AgentSeparation ColumnDetection MethodSample MatrixReference
Reversed-Phase HPLCo-phenylenediamine (OPD)Reversed-Phase C18FluorescencePlasma, Cell Extracts nih.govjst.go.jp
Reversed-Phase UPLCNoneWaters Acquity BEH C18UVCulture Fluid researchgate.net
HPLC-Q-TOF/MSNoneAgilent Eclipse Plus C18Mass Spectrometry (MS)Serum, Muscle mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches, including Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the metabolic profiling of volatile and thermally stable compounds. However, this compound, being a non-volatile keto acid, requires chemical derivatization prior to GC-MS analysis. nih.govresearchgate.net This process converts the analyte into a more volatile and thermally stable derivative suitable for the gas phase separation.

A widely used derivatization strategy involves a two-step reaction. First, the keto acid is reacted with o-phenylenediamine to form a quinoxalinol. nih.govscispace.com Subsequently, this derivative is silylated, often using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), to create an O-trimethylsilyl (O-TMS)-quinoxalinol derivative. nih.govresearchgate.netscispace.com This TMS derivative is volatile and provides characteristic mass spectra, enabling both quantification and structural confirmation. nih.govresearchgate.net This approach has been successfully applied to quantify α-keto acids in biological fluids like urine and plasma. nih.govscispace.com

Alternative derivatization reagents such as 1,2-propylenediamine have also been explored, which can react with α-keto acids to form derivatives that can be separated at lower temperatures on a GC column. asianpubs.org Furthermore, methods have been developed for the enantiomeric separation of R- and S-3-methyl-2-oxopentanoate, which involves reductive amination to form the corresponding amino acids (L-isoleucine and L-alloisoleucine) that can then be analyzed by GC-MS. nih.gov

Table 2: Derivatization Strategies for GC-MS Analysis of this compound
Derivatization Reagent(s)Derivative FormedKey AdvantagesReference
o-phenylenediamine followed by a silylating agent (e.g., BSTFA)O-trimethylsilyl-quinoxalinolHigh sensitivity and specificity, provides characteristic mass spectra. nih.govresearchgate.netscispace.com
1,2-PropylenediaminePropyl-quinoxalinolone derivativeAllows for elution and separation at lower GC temperatures. asianpubs.org
L-leucine dehydrogenase (for enantiomeric analysis)L-isoleucine and L-alloisoleucineEnables separation and quantification of R and S enantiomers. nih.gov

Spectroscopic Techniques for Structural and Quantitative Analysis

Spectroscopic methods are indispensable for the definitive structural elucidation and quantitative analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural determination of organic molecules, including this compound. ethernet.edu.et Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra of this compound show distinct signals for the different protons in the molecule, with chemical shifts and coupling patterns that are characteristic of its structure. nih.govhmdb.ca For example, the proton on the chiral center at C3 typically appears as a multiplet, coupled to the neighboring methyl and methylene (B1212753) protons. nih.gov

Table 3: Representative ¹³C NMR Chemical Shifts for this compound
Carbon AtomChemical Shift (ppm)Reference
C1 (Carboxyl)~174.9 bmrb.iobmrb.io
C2 (Keto)~214.1 bmrb.iobmrb.io
C3~46.4 bmrb.iobmrb.io
C4~27.2 bmrb.iobmrb.io
C5~13.3 bmrb.iobmrb.io
C3-Methyl~16.4 bmrb.iobmrb.io

Note: Chemical shifts are approximate and can vary based on solvent and pH. nih.govbmrb.iobmrb.io

Mass Spectrometry (MS) Applications in Metabolic Profiling

Mass spectrometry (MS) is a highly sensitive and specific technique for the detection and quantification of metabolites like this compound in complex biological samples. scispace.commdpi.com It is often coupled with a chromatographic separation method, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS), to enhance selectivity. mdpi.comscispace.com

In LC-MS based metabolomics, this compound can be analyzed directly in samples like serum or plasma. mdpi.combezmialem.edu.tr The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecule, allowing for its identification. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. hmdb.ca This technique is central to both targeted and untargeted metabolomics studies, where researchers aim to either quantify specific known metabolites or to comprehensively profile all detectable metabolites in a sample. mdpi.com

LC-MS/MS methods have been successfully employed to detect significant changes in the levels of this compound in various disease states. bezmialem.edu.trnih.gov For instance, studies have identified it as a differential metabolite in colorectal cancer and non-alcoholic fatty liver disease. bezmialem.edu.trnih.gov These applications highlight the power of MS in biomarker discovery and understanding metabolic pathway dysregulation. mdpi.comnih.gov

Integrated Analytical Platforms for Comprehensive Metabolomics

To gain a holistic understanding of the role of this compound in biological systems, researchers are increasingly turning to integrated analytical platforms that combine multiple "omics" technologies. nih.govmetabolon.com Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. metabolon.com

Comprehensive metabolomic analysis often involves the use of complementary analytical techniques, such as both LC-MS and GC-MS, to cover a wider range of metabolites with different physicochemical properties. nih.govhep.com.cn NMR spectroscopy can also be integrated into these platforms to provide structural information and quantify highly abundant metabolites. nih.govbiorxiv.org

By integrating data from these platforms, it is possible to place this compound within the context of broader metabolic networks. biorxiv.orgnih.gov For example, untargeted metabolomic analysis can simultaneously measure this compound along with its precursor, isoleucine, and other related metabolites in the branched-chain amino acid pathway. nih.gov This integrated approach is crucial for identifying novel metabolic pathways, discovering biomarkers for diseases, and understanding the complex interplay between different metabolic processes. nih.govmetabolon.comnih.gov The use of such platforms has been instrumental in clinical screening for inborn errors of metabolism and in studying the metabolic signatures of diseases like sepsis and cancer. nih.govnih.gov

Multi-Omics Data Integration for Pathway Analysis

The study of this compound, a key intermediate in branched-chain amino acid (BCAA) metabolism, is significantly enhanced by the integration of multiple omics datasets. researchgate.netnih.gov This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive understanding of the molecular pathways influenced by this compound. plos.org Multi-omics analysis allows researchers to move beyond single-level measurements to a more holistic view of biological systems, delineating the flow of information from genetic predisposition to functional outcomes. plos.org

Integrating these diverse datasets is crucial for elucidating the complex role of this compound in various biological states. For instance, in the context of sarcopenia, a geriatric disorder characterized by muscle loss, multi-omics approaches have identified disrupted BCAA catabolism as a prominent and causal pathway. researchgate.net Similarly, in cancer research, such integrative analyses help to identify prognostic biomarkers and understand metabolic reprogramming. nih.govspringermedizin.de By connecting changes in gene expression (transcriptomics) with protein levels (proteomics) and metabolite concentrations (metabolomics), including this compound, researchers can construct detailed metabolic network models. skemman.is

Several computational frameworks and methods have been developed to facilitate this integration. PathIntegrate, for example, is a Python-based tool that integrates multi-omics datasets at the pathway level. plos.org It transforms data from the molecular to the pathway level and then applies predictive models to identify pathways associated with a specific outcome, ranking them by importance and detailing the contribution of each omics layer. plos.org This approach helps to manage the complexity of high-dimensional data and yields more interpretable results, revealing how perturbations in BCAA metabolism, marked by levels of this compound, are linked to disease pathology. researchgate.netplos.org

The table below summarizes the different omics technologies used in the study of BCAA metabolism and their specific contributions to pathway analysis.

Omics Technology Description Contribution to Pathway Analysis Relevant Findings
Genomics Analysis of the complete DNA sequence.Identifies genetic variants (e.g., in the BCKDC gene) that may lead to impaired BCAA metabolism and accumulation of this compound. nih.govUsed to select participants for studies and perform Genome-Wide Association Studies (GWAS) to link genetic variants to metabolite levels. tum.de
Transcriptomics Measures the complete set of RNA transcripts (the transcriptome).Reveals how gene expression levels within the BCAA catabolic pathway are altered in different conditions. researchgate.netIdentified altered expression of genes involved in glycolysis, TCA cycle, and BCAA catabolism in sarcopenia. researchgate.net
Proteomics Large-scale study of proteins.Quantifies the abundance of enzymes, such as branched-chain α-keto acid dehydrogenase, which directly process this compound. researchgate.netnih.govValidated the prognostic value of specific proteins (e.g., HMGCS1) in cancer immunotherapy response. nih.govspringermedizin.de
Metabolomics Measures the complete set of small-molecule metabolites.Directly quantifies the levels of this compound and other related metabolites (leucine, isoleucine, valine) in biological samples. researchgate.netnih.govnih.govRevealed accumulation of BCAAs in sarcopenia and identified BCAA-related plasma metabolites as prognostic markers in cancer. researchgate.netnih.gov

Development of Advanced Biochemical Assays for Detection

The accurate quantification of this compound in biological samples is essential for both research and clinical diagnostics, particularly for metabolic disorders like maple syrup urine disease (MSUD), where it serves as a key marker. nih.govhmdb.ca Advanced biochemical assays have been developed to provide sensitive and specific detection of this and other α-keto acids. abcam.com

A prevalent method for α-keto acid detection involves coupled enzymatic reactions that result in a measurable signal, either colorimetric or fluorometric. abcam.comcaymanchem.com In this type of assay, the target α-keto acid, such as this compound, undergoes a transamination reaction. For example, an enzyme like alanine (B10760859) transaminase can transfer an amino group to the keto acid, producing pyruvate (B1213749) in the process. caymanchem.commybiosource.com This pyruvate is then utilized in a subsequent reaction catalyzed by pyruvate oxidase to generate a product like hydrogen peroxide (H₂O₂). caymanchem.com The H₂O₂ is then used to oxidize a probe, resulting in a highly fluorescent or colored compound that can be quantified. abcam.comcaymanchem.com The intensity of the fluorescence or absorbance is directly proportional to the initial concentration of the α-keto acid in the sample.

These assays are typically designed for use in a 96-well microtiter plate format, allowing for high-throughput analysis of various biological samples, including plasma, serum, urine, and tissue homogenates. caymanchem.commybiosource.com The development of fluorometric methods, in particular, has significantly improved the sensitivity of detection compared to traditional colorimetric assays. caymanchem.commybiosource.com Furthermore, specific methods have been established for the analysis of the individual (S)- and (R)-enantiomers of this compound in body fluids, which is critical for detailed metabolic studies. nih.gov

The table below outlines the key characteristics of modern biochemical assays developed for the detection of α-keto acids, which are applicable to this compound.

Assay Characteristic Description Example/Details
Principle Coupled enzymatic reactions leading to a detectable product. An α-keto acid is converted to pyruvate, which then generates a colorimetric or fluorometric signal via an oxidase and a probe. abcam.commybiosource.com
Detection Method Colorimetric or Fluorometric.Colorimetric: Measurement of absorbance at a specific wavelength (e.g., 570 nm). Fluorometric: Measurement of fluorescence at specific excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm). abcam.com
Sensitivity The lowest amount of the analyte that can be reliably detected.Fluorometric assays offer higher sensitivity (e.g., Limit of Detection ~1 µM) compared to colorimetric assays (~13 µM). caymanchem.com
Sample Types Biological fluids and tissues suitable for analysis.Plasma, serum, urine, cell lysates, and tissue homogenates. caymanchem.com
Throughput The number of samples that can be processed in a given time.Typically designed for 96-well plate format, enabling the simultaneous analysis of multiple samples, standards, and blanks. mybiosource.com
Specificity The ability of the assay to measure the target analyte without interference from other molecules.The use of specific enzymes in the coupled reaction series confers specificity for the target class of molecules (α-keto acids). mybiosource.com

Role of 3 Methyl 2 Oxopentanoate in Biochemical Dysregulation Models

Metabolic Perturbations in Models of Branched-Chain Amino Acid Disorders

3-Methyl-2-oxopentanoate, a branched-chain α-keto acid (BCKA) derived from the essential amino acid isoleucine, plays a significant role in the pathophysiology of branched-chain amino acid (BCAA) metabolic disorders. researchgate.net Its accumulation is a key diagnostic marker for these conditions, most notably Maple Syrup Urine Disease (MSUD). foodb.ca

Biochemical Consequences of Impaired BCKDC Activity in Model Systems

The catabolism of BCAAs, including isoleucine, involves an initial transamination step to form the corresponding BCKAs. researchgate.net Subsequently, the branched-chain α-keto acid dehydrogenase complex (BCKDC) catalyzes the irreversible oxidative decarboxylation of these keto acids. wikipedia.orgnih.gov In disorders like MSUD, the activity of the BCKDC is deficient due to genetic mutations, leading to the accumulation of BCAAs and their respective keto acids, including this compound, in bodily fluids. nih.govmdpi.comacs.org This accumulation is a hallmark of the disease. nih.gov

Animal models have been instrumental in understanding the consequences of impaired BCKDC activity. nih.gov For instance, in PP2Cm deficient mice, a model for BCAA catabolic defects, there is a notable accumulation of BCKAs, including 4-methyl-2-oxopentanoate (B1228126) and 3-methyl-2-oxovalerate, in the liver. frontiersin.org This accumulation reflects the impaired BCKD activity. frontiersin.org Studies using these models are crucial for investigating disease mechanisms and evaluating potential therapies. nih.gov

The buildup of this compound and other BCKAs is believed to be the primary toxic factor in MSUD, contributing to severe neurological symptoms. bevital.no In the brain, high concentrations of BCKAs can lead to a depletion of glutamate (B1630785), which in turn affects the levels of other amino acids and compromises energy metabolism. hmdb.ca

Study of Metabolic Homeostasis Disruption in Relevant Biological Systems

The disruption of metabolic homeostasis due to elevated this compound and other BCKAs extends beyond the direct effects of their accumulation. In model systems, this buildup has been shown to interfere with various cellular processes. For example, in MSUD, the accumulation of these metabolites can disrupt normal metabolic functions.

Studies in rats have shown that methamphetamine dependency can disturb normal metabolic homeostasis, affecting the levels of various metabolites, including a decrease in 3-methyl-2-oxopentanoic acid. nih.gov This highlights the interconnectedness of different metabolic pathways and how perturbations in one can have far-reaching effects. The regulation of BCKDC activity is crucial for maintaining BCAA homeostasis, with phosphorylation inactivating the complex and dephosphorylation activating it. nih.gov This tight control is vital for both conserving and disposing of BCAAs as needed. nih.gov

Association with Other Metabolic Pathways and Conditions in Research Models

Elevated levels of this compound and other BCAA-related metabolites have been increasingly linked to metabolic conditions beyond rare genetic disorders, such as insulin (B600854) resistance and type 2 diabetes (T2D). bevital.nomdpi.com

Investigating Connections to Glucose and Lipid Metabolism in Experimental Models

Research in animal models has provided significant insights into the interplay between BCAA metabolism and glucose and lipid homeostasis. In obese, insulin-resistant ob/ob mice, plasma levels of 3-methyl-2-oxovalerate were found to be increased. researchgate.net Similarly, studies on PP2Cm deficient mice, which have a defect in BCAA catabolism, revealed alterations in glucose metabolism, suggesting that the accumulation of BCKAs may play a role in regulating glucose metabolic processes. frontiersin.org

Furthermore, studies have indicated that an accumulation of toxic BCAA metabolites, rather than the BCAAs themselves, may contribute to mitochondrial dysfunction in pancreatic β-cells, a key factor in the development of T2D. bevital.no In fructose-fed mice, plasma levels of 3-methyl-2-oxovalerate were significantly increased, pointing to a link between dietary factors, BCAA metabolism, and metabolic health. mdpi.com

The table below summarizes findings from various experimental models investigating the link between this compound and glucose/lipid metabolism.

Model SystemKey FindingsReference
ob/ob MiceIncreased plasma levels of 3-methyl-2-oxovalerate. researchgate.net
PP2Cm Deficient MiceAccumulation of 3-methyl-2-oxovalerate in the liver and altered glucose metabolism. frontiersin.org
Fructose-Fed MiceSignificantly increased plasma levels of 3-methyl-2-oxovalerate. mdpi.com

Metabolomic Insights in Animal Models of Metabolic Disease States

Metabolomic studies in animal models have been pivotal in identifying distinct metabolic signatures associated with various disease states. In models of insulin resistance and T2D, 3-methyl-2-oxovalerate has emerged as a significant biomarker. oup.comosti.govnih.gov For instance, in a study on hypoxia-induced insulin resistance in mice during exercise, increased levels of 3-methyl-2-oxobutyrate were associated with lower glucose uptake. osti.gov

Metabolomic profiling of PP2Cm deficient mice showed that 3-methyl-2-oxovalerate was among the top metabolites contributing to the distinct metabolic profile of these animals compared to wild-type controls. frontiersin.org In a study on non-obese individuals with non-alcoholic fatty liver disease (NAFLD), lower levels of 3-methyl-2-oxopentanoic acid were observed, suggesting a potential disruption in amino acid metabolism in this condition. bezmialem.edu.tr These findings underscore the power of metabolomics in uncovering the complex metabolic dysregulation in various diseases.

The table below presents metabolomic findings related to this compound in different animal models of metabolic diseases.

Animal ModelDisease StateKey Metabolomic FindingReference
PP2Cm Deficient MiceBCAA Catabolism Defect3-methyl-2-oxovalerate is a key differentiating metabolite. frontiersin.org
Mice during exerciseHypoxia-induced Insulin ResistanceIncreased 3-methyl-2-oxobutyrate associated with lower glucose uptake. osti.gov

Role in Cellular Energy Metabolism and Mitochondrial Function Studies

This compound and other BCKAs are key substrates for mitochondrial energy production. nih.gov The BCKDC, located in the mitochondrial inner membrane, channels the products of BCAA catabolism into the tricarboxylic acid (TCA) cycle. wikipedia.org

However, the accumulation of these keto acids can also have detrimental effects on mitochondrial function. Studies have shown that this compound can induce the production of superoxide (B77818) and hydrogen peroxide by mitochondria, particularly from complex II of the electron transport chain. semanticscholar.org This suggests a potential mechanism for cellular damage in conditions where these metabolites are elevated. Furthermore, this compound can act as an inhibitor of 2-oxoglutarate dehydrogenase (OGDH), another key mitochondrial enzyme. mdpi.com

In the context of MSUD, the buildup of BCKAs in the brain can compromise energy metabolism by affecting the malate-aspartate shuttle, a critical pathway for transferring reducing equivalents into the mitochondria. hmdb.ca This disruption of mitochondrial function is thought to contribute to the neurotoxicity observed in the disease.

Impact on Mitochondrial Respiration and ATP Production in Cell Lines

The compound this compound, also known as α-keto-β-methylvalerate (KMV), plays a significant role in cellular energy metabolism, primarily through its interactions with mitochondrial pathways. As a branched-chain α-keto acid (BCAA) derived from the transamination of isoleucine, its catabolism is intricately linked to the function of the mitochondrial respiratory chain and the production of ATP. nih.govrupahealth.com Dysregulation of its metabolism, as seen in conditions like Maple Syrup Urine Disease (MSUD), can lead to profound effects on mitochondrial function. nih.govhmdb.ca

Research has shown that this compound is a substrate for the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov The oxidation of branched-chain 2-oxoacids like this compound can stimulate the production of hydrogen peroxide (H₂O₂). nih.gov Specifically, this compound has been found to induce H₂O₂ production through the BCKDH complex and mitochondrial complex II.

The accumulation of branched-chain ketoacids, including this compound, in MSUD is known to compromise cellular energy metabolism. hmdb.ca This disruption can lead to a depletion of other crucial metabolites and interfere with processes like the malate-aspartate shuttle, which is essential for transferring reducing equivalents into the mitochondria for ATP production. hmdb.ca While high levels are clearly detrimental, some studies on related keto acids suggest that under specific conditions, they might have a stimulatory effect on ATP production. researchgate.net However, the primary consequence of elevated this compound levels in pathological states is impaired mitochondrial energy production.

Table 1: Effects of this compound on Mitochondrial Parameters

ParameterObservationImplication
Substrate for BCKDH Oxidized by the mitochondrial branched-chain α-keto acid dehydrogenase complex. nih.govLinks isoleucine catabolism directly to mitochondrial metabolism.
H₂O₂ Production Induces H₂O₂ production via BCKDH and mitochondrial complex II. nih.govContributes to mitochondrial reactive oxygen species (ROS) generation.
OGDH Inhibition High concentrations inhibit the 2-oxoglutarate dehydrogenase complex. nih.govsemanticscholar.orgDisrupts the Krebs cycle, potentially reducing ATP synthesis.
Energy Metabolism in MSUD Accumulation compromises overall energy metabolism. hmdb.caLeads to cellular energy deficit and contributes to pathology.

Analysis in Cellular Stress Response Mechanisms

The accumulation of this compound is a key factor in the pathophysiology of Maple Syrup Urine Disease (MSUD), a disorder that serves as a primary model for understanding the cellular stress induced by this compound. nih.govrupahealth.comhmdb.cafoodb.ca Chronically elevated levels of 3-methyl-2-oxovaleric acid are a hallmark of MSUD, leading to a cascade of toxic effects, including neurological damage. nih.govrupahealth.com

A major mechanism of cellular stress induced by this compound is the generation of reactive oxygen species (ROS). nih.gov Studies have demonstrated that the metabolism of this keto acid can lead to the production of H₂O₂ within the mitochondria. nih.gov This increase in ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative stress, which is characterized by damage to lipids, proteins, and DNA. The link between the accumulation of branched-chain α-ketoacids and oxidative stress is a significant aspect of the pathology observed in MSUD. acs.org

Interestingly, the role of this compound in cellular stress may be context-dependent. For instance, one study on BV-2 microglia cells suggested that under conditions of hypoxia or oxidative stress, alpha-keto-beta-methyl-n-valeric acid (another name for this compound) might have a protective effect. thegoodscentscompany.comsigmaaldrich.com This highlights the complexity of its biological activities and suggests that its effects could vary based on the cell type and the specific nature of the cellular stressor.

The involvement of this compound in stress responses is not limited to mammals. In the extremely metal-resistant acidophile Sulfobacillus thermotolerans, the metabolic pathways involving the oxidative decarboxylation of this compound are part of the cellular response to high concentrations of arsenic. nih.gov Similarly, in plants, the metabolism of this compound is implicated in the response to various abiotic stresses. researchgate.net These findings from diverse biological systems underscore the fundamental role of branched-chain amino and keto acid metabolism in cellular adaptation to stressful conditions.

Table 2: Role of this compound in Cellular Stress

Stress ModelObservationMechanism
Maple Syrup Urine Disease (MSUD) Accumulation leads to neurotoxicity and cellular damage. nih.govrupahealth.comhmdb.caInduction of oxidative stress, disruption of energy metabolism. hmdb.caacs.org
ROS Generation Metabolism leads to the production of H₂O₂ in mitochondria. nih.govContributes to oxidative damage to cellular components.
Hypoxia/Oxidative Stress in Microglia Potential protective effect observed in BV-2 microglia. thegoodscentscompany.comsigmaaldrich.comThe precise mechanism for this protective role requires further investigation.
Abiotic/Chemical Stress in Other Organisms Metabolism is part of the stress response in bacteria and plants. nih.govresearchgate.netIndicates a conserved role in metabolic adaptation to environmental challenges.

Chemical Synthesis and Derivatization for Research Applications

Laboratory Synthesis Pathways of 3-Methyl-2-oxopentanoate

The creation of this compound in a laboratory setting can be accomplished through several synthetic routes, each with specific conditions and outcomes. These methods range from traditional organic reactions to sophisticated enzymatic syntheses that allow for precise control over the molecule's stereochemistry.

Multiple chemical pathways have been established for the synthesis of this compound and its esters. These methods often involve multi-step sequences that begin with readily available starting materials.

One common approach is the Claisen condensation . For instance, ethyl this compound can be synthesized through the condensation of ethyl 2-methyl-3-oxobutanonate and ethyl bromoacetate, which, after hydrolysis, yields 3-methyl-4-oxopentanoic acid as an intermediate. Another condensation method involves reacting diethyl oxalate (B1200264) with 2-methyl butyraldehyde (B50154) in the presence of a sodium alkoxide, followed by acidification and extraction. google.com

Oxidation of precursor molecules is another key strategy. The corresponding hydroxy esters, such as ethyl (2S, 3S)-2-hydroxy-3-methylpentanoate and ethyl (2S, 3R)-2-hydroxy-3-methylpentanoate, can be oxidized to yield the desired ketoester. google.comgoogle.com A typical procedure involves the use of pyridinium (B92312) chlorochromate (PCC) in the presence of sodium acetate (B1210297). google.comgoogle.com

Other documented synthetic routes include:

The reaction of 2-methyl butyric acid in a two-step process to generate methyl this compound. google.com

Synthesis starting from hydantoin (B18101) and butanone to create a 2-butylidene hydantoin intermediate, which is then hydrolyzed and reacted with a calcium chloride solution to form the calcium salt of this compound. google.com

Table 1: Overview of Chemical Synthesis Pathways

Starting Materials Key Reagents/Conditions Product Reference(s)
Ethyl 2-methyl-3-oxobutanonate, Ethyl bromoacetate Condensation, followed by hydrolysis with concentrated HCl 3-Methyl-4-oxopentanoic acid (intermediate)
Diethyl oxalate, 2-Methyl butyraldehyde Sodium alkoxide, acid, calcium chloride Calcium 3-methyl-2-oxovalerate google.com
(+)-(2S,3S)-2-Hydroxy-3-methylpentanoate ethyl ester Sodium acetate, Pyridinium chlorochromate (PCC) (+)-(S)-3-Methyl-2-oxopentanoate ethyl ester google.comgoogle.com
Hydantoin, Butanone Monoethanolamine, NaOH, CaCl₂ Calcium (+/-)-3-methyl-2-oxovalerate google.com

For applications requiring high stereochemical purity, enzymatic synthesis offers significant advantages over classical chemical methods. Enzymes can catalyze reactions with high enantio- and diastereoselectivity, which is critical for producing specific stereoisomers of this compound.

A key approach is the use of L-amino acid deaminase (LAAD) from organisms like Proteus mirabilis. This enzyme can be used for the efficient production of α-keto-β-methylvalerate (the common name for this compound) from its corresponding amino acid, L-isoleucine. researchgate.net Protein engineering strategies, such as site-directed mutagenesis of the enzyme's substrate-binding cavity, have been employed to improve catalytic efficiency for industrial-scale synthesis. researchgate.net

Ketoreductases (KREDs) are another class of enzymes utilized for stereocontrolled synthesis. These enzymes can perform highly selective reductions. For example, a KRED was used in the dynamic reductive kinetic resolution (DYRKR) of methyl 2-methyl-3-oxopentanoate to stereoselectively synthesize sitophilate, a pheromone. nih.gov This highlights the power of enzymes to deliver one of four possible stereoisomeric products with high selectivity. nih.gov

The synthesis of specific enantiomers can also start from chiral amino acids. For example, (+)-(S)-ethyl this compound and its (−)-(R) antipode have been selectively synthesized from L-(+)-isoleucine and L-(+)-allo-isoleucine, respectively, demonstrating a pathway where the inherent chirality of the starting material directs the final product's stereochemistry. researchgate.net

Chemical Reaction Sequences and Conditions

Synthesis and Characterization of Esters and Salts of this compound

Derivatization of this compound into its esters and salts is common for research applications, altering its physicochemical properties like volatility, solubility, and stability.

Alkyl esters of 3-methyl-2-oxopentanoic acid are valuable as intermediates in organic synthesis. chemicalbook.com Their preparation is typically achieved through esterification or from precursor molecules.

Ethyl this compound : This ester is frequently synthesized for research, particularly in the fragrance and flavor industry. google.comresearchgate.net A common laboratory method is the oxidation of ethyl 2-hydroxy-3-methylpentanoate using reagents like pyridinium chlorochromate. google.comgoogle.com It can also be produced via Claisen condensation between ethyl acetoacetate (B1235776) and ethyl propionate.

Methyl this compound : The methyl ester can be prepared through the direct esterification of 3-methyl-2-oxopentanoic acid with methanol, often catalyzed by an acid like sulfuric acid. prepchem.com Another route involves the reaction of 2-methyl butyric acid. google.com This ester serves as an intermediate in the synthesis of other compounds, such as the polyketide (+)-R-aureothin. chemicalbook.com

Characterization of these esters is performed using standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming the chemical structure, while chiral high-performance liquid chromatography (HPLC) is used to determine enantiomeric purity. researchgate.net

Table 2: Properties of Selected Alkyl 3-Methyl-2-oxopentanoates

Compound Molecular Formula Boiling Point Key Application(s) Reference(s)
Ethyl this compound C₈H₁₄O₃ 75-80 °C (at 12 Torr) Fragrance/flavor ingredient, Synthetic intermediate researchgate.netchemicalbook.com
Methyl this compound C₇H₁₂O₃ Not widely reported Synthetic intermediate google.comchemicalbook.com

Metal salts of this compound are often prepared to increase the compound's stability and water solubility compared to the free acid, making them suitable for use in biological assays and as nutritional supplements in research studies. google.com

Calcium this compound : The calcium salt is of particular interest in biochemical and nutritional research. google.com One patented synthesis method involves reacting the free α-ketocarboxylic acid with an amine in a non-aqueous solvent to form a soluble salt. This is then treated with a source of calcium ions, causing the substantially insoluble calcium salt to precipitate from the reaction medium. google.com This process has been reported to produce calcium α-keto-β-methylvalerate with a yield of 87% and high purity. google.com Another method involves the reaction of diethyl oxalate and 2-methyl butyraldehyde, followed by salification with an aqueous solution of calcium chloride. google.com The calcium salt is a white, fluffy powder. google.com

Sodium this compound : The sodium salt is commonly used in biochemical studies as a substrate for enzymes like α-keto acid dehydrogenases. chemicalbook.com It is typically prepared by neutralizing 3-methyl-2-oxopentanoic acid with a sodium source, such as sodium hydroxide. The resulting salt is a white powder that is soluble in water and alcohol. thegoodscentscompany.comnih.gov It is commercially available for research use. sigmaaldrich.com

Potassium this compound : While less commonly cited in dedicated synthesis papers compared to the calcium and sodium salts, potassium salts of α-keto acids are also used in research. Their preparation would follow similar principles of neutralization of the free acid with a potassium base.

The properties of these salts, such as solubility and stability, make them ideal for inclusion in aqueous buffers for enzymatic assays and cell culture media for metabolic studies. chemicalbook.comnih.gov

Preparation of Alkyl 3-Methyl-2-oxopentanoates (e.g., Methyl, Ethyl)

Exploration of Novel Derivatives for Biochemical Probes and Tool Compounds

Derivatives of this compound serve as valuable tool compounds for biochemical research, enabling the investigation of metabolic pathways and enzyme mechanisms.

The sodium salt of 3-methyl-2-oxovaleric acid is used as a substrate to study the kinetics, specificity, and distribution of α-keto acid dehydrogenases. chemicalbook.com It has also been employed as an inhibitor of the mitochondrial α-ketoglutarate dehydrogenase complex (KGDHC) to induce and study nerve cell death in research models. chemicalbook.com This application establishes it as a tool compound for probing mitochondrial function and neurotoxicity pathways.

Esters of this compound, such as the ethyl and methyl esters, function as synthetic intermediates. chemicalbook.comchemicalbook.com They are building blocks for creating more complex molecules, which could include isotopically labeled standards for metabolomics, or more elaborate biochemical probes designed to interact with specific enzymes or receptors. For instance, ethyl this compound is an intermediate in the synthesis of its corresponding sodium salt, which is the active compound in many biological studies. chemicalbook.com

Furthermore, the ornithine and lysine (B10760008) salts of this compound have been synthesized and evaluated in nutritional studies, demonstrating how derivatization can be used to explore the bioavailability and metabolic fate of the keto acid. nih.govgoogle.com These derivatives act as tool compounds to understand amino acid metabolism and the efficacy of keto-analogues in specific research contexts. nih.gov The development of such derivatives is crucial for advancing our understanding of the biochemical roles of this compound.

Design and Synthesis of Labeled Analogues for Tracer Studies

Isotopically labeled analogues of this compound are indispensable tools for tracing the metabolic fate of branched-chain amino acids (BCAAs) like isoleucine. foodb.ca The introduction of stable isotopes, such as carbon-13 (¹³C), allows researchers to follow the journey of this α-keto acid through complex biochemical pathways.

A common strategy for synthesizing ¹³C-labeled this compound involves using labeled precursors in either chemical or biological systems. For instance, uniform ¹³C labeling at the 1 and 2 positions can be achieved through the incorporation of sodium [1,2-¹³C₂]pyruvate during microbial fermentation. smolecule.com Site-specific labeling, such as at the 3-methyl position, often requires more complex chemical synthesis routes. smolecule.com One approach involves the C(sp³)–H functionalization of a suitable intermediate, followed by the introduction of a ¹³C-labeled methyl group. nih.gov For example, a method has been developed using ¹³C-labeled acetone (B3395972) and nitromalonaldehyde (B3023284) to construct aromatic α-ketoacids with high isotopic purity. smolecule.com

The synthesis of these labeled compounds requires careful optimization to ensure high incorporation of the isotope at the desired positions. smolecule.com Analytical techniques like ultra-fast liquid chromatography-mass spectrometry (UFLC–MS) and ¹³C nuclear magnetic resonance (NMR) spectroscopy are essential for verifying the labeling patterns and purity of the final product. smolecule.com For example, UFLC-MS can resolve derivatized α-keto-β-methylvalerate from other branched-chain keto acids. smolecule.com

A sensitive method for determining the enantiomers of this compound (S- and R-forms) in biological fluids, which is also suitable for isotope enrichment analysis, has been developed. nih.gov This method involves extraction, separation from amino acids using cation-exchange chromatography, and subsequent reductive amination to form L-isoleucine and L-alloisoleucine, which can then be quantified. nih.gov This technique is applicable for gas chromatographic-mass spectrometric analysis of ¹³C-label enrichment in plasma. nih.gov

The use of these labeled tracers has been instrumental in studies of BCAA metabolism. For example, uniformly ¹³C-labeled α-ketoisovalerate has been used to demonstrate that its major metabolic fate in the heart is reamination to valine. nih.gov

Derivatization for Specific Research Applications (e.g., modulating reactivity)

Derivatization of this compound involves chemically modifying the molecule to alter its properties for specific research purposes. This can include enhancing its solubility, stability, or reactivity, or preparing it for analysis by techniques like gas chromatography.

One common form of derivatization is the formation of esters. For example, ethyl this compound is an ester derivative that can be synthesized through the Claisen condensation of ethyl acetoacetate and ethyl propionate. This derivative is used as an intermediate in the synthesis of other organic compounds. Methyl esters of this compound are also utilized in research and can be formed by the esterification of the parent acid with methanol. hmdb.ca

Another important class of derivatives is the salts of this compound. The sodium and calcium salts are commonly used in research. cymitquimica.comsigmaaldrich.com The sodium salt, for instance, is commercially available and used in chemical synthesis studies. sigmaaldrich.com The ionic nature of these salts enhances their solubility in aqueous solutions compared to the free acid, which is beneficial for metabolic studies.

Derivatization is also crucial for analytical purposes. For instance, in gas chromatography-mass spectrometry (GC-MS) analysis, this compound is often derivatized to increase its volatility and thermal stability. acs.org Methoxyamination is one such derivatization technique, though it can lead to the formation of cis-trans isomers that may separate chromatographically. acs.org

Furthermore, the reactivity of this compound can be modulated through various chemical reactions. The ketone and carboxylic acid functional groups allow for a range of transformations. solubilityofthings.com For example, the keto group can be reduced to a hydroxyl group to form alcohols, while the ester group in its derivatives can undergo nucleophilic substitution. These reactions enable the synthesis of a diverse array of compounds for further research.

Computational and Systems Biology Approaches to 3 Methyl 2 Oxopentanoate Research

In Silico Modeling of Metabolic Pathways

In silico modeling provides a powerful framework for investigating the metabolic context of 3-Methyl-2-oxopentanoate. By creating computational representations of cellular metabolism, researchers can predict metabolic fluxes and understand the systemic effects of perturbations.

Metabolic network reconstruction is the process of assembling all known metabolic reactions in an organism into a comprehensive, genome-scale model (GSMM). d-nb.info These models are mathematical representations of the metabolic capabilities of a cell, integrating data from genomics, proteomics, and metabolomics. d-nb.info For compounds like this compound, also known as (S)-3-methyl-2-oxopentanoate or α-keto-β-methylvaleric acid (KMV), this involves identifying all enzymes that can produce or consume it. frontiersin.orggenome.jp These reactions are part of the biosynthesis and degradation pathways of the branched-chain amino acid isoleucine. genome.jpbioone.org

Once a network is reconstructed, Flux Balance Analysis (FBA) can be applied. FBA is a mathematical method used to predict the flow of metabolites (fluxes) through the network. d-nb.info It does not require detailed kinetic parameters, making it suitable for large-scale models. ethz.ch By defining an objective function, such as the maximization of biomass production, FBA can simulate cellular growth under various conditions. d-nb.info In the context of this compound, FBA can be used to:

Predict the nutritional requirements for its synthesis or the breakdown products of its catabolism. For example, a model of Toxoplasma gondii predicted that L-isoleucine could be substituted by (S)-3-methyl-2-oxopentanoate in a minimal medium. nih.gov

Simulate the effect of gene knockouts on pathways involving this compound. d-nb.info

Identify alternative metabolic routes that may compensate for enzymatic deficiencies in the isoleucine metabolism pathway. nih.gov

Genome-scale models have been constructed for numerous organisms, including bacteria like Pseudomonas syringae nih.gov, fungi such as Mortierella alpina d-nb.info, and parasites like Toxoplasma gondii nih.gov, all of which feature this compound within their metabolic maps. These models serve as valuable tools for metabolic engineering and for understanding the metabolic capabilities of organisms. d-nb.info

Table 1: Examples of this compound in Reconstructed Metabolic Models

Organism/ModelMetabolic ContextAssociated Pathway(s)Reference
Mortierella alpina (iCY1106)Intermediate in isoleucine metabolism.Valine, leucine (B10760876) and isoleucine biosynthesis. d-nb.info
Toxoplasma gondii (ToxoNet1)Can substitute for L-isoleucine as a required precursor.Amino acid metabolism. nih.gov
Arabidopsis thalianaProduct of dihydroxyacid dehydratase and substrate for branched-chain aminotransferases.Branched-chain amino acid biosynthesis and catabolism. bioone.orgnih.gov
Pseudomonas syringaeIntermediate in branched-chain amino acid degradation.Leucine, valine, and isoleucine degradation. nih.gov

To understand the interaction between this compound and the enzymes that metabolize it, researchers employ molecular modeling techniques like enzyme-substrate docking and molecular dynamics (MD) simulations. uoa.gr These computational methods provide insights into the binding mechanisms and catalytic processes at an atomic level.

Enzyme-Substrate Docking: This technique predicts the preferred orientation of a substrate (the "ligand") when it binds to an enzyme's active site to form a stable complex. nih.gov For this compound, this would involve docking it into the active sites of enzymes such as branched-chain aminotransferases (BCATs) or branched-chain α-keto acid dehydrogenase (BCKDH). frontiersin.org The process involves:

Obtaining the 3D structures of the enzyme, often from X-ray crystallography, and the substrate.

Using a docking program to explore various binding poses of the substrate within the enzyme's active site.

Scoring the poses based on factors like binding energy to identify the most likely conformation. nih.gov

Docking studies can help predict the enantioselectivity of enzymes, as demonstrated in studies of ketoreductases acting on similar keto-acid substrates. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the enzyme-substrate complex over time. researchgate.net By simulating the movements of every atom in the system, MD provides a detailed view of the conformational changes that occur during substrate binding and catalysis. mdpi.com For the this compound-enzyme complex, MD simulations can:

Assess the stability of the docked pose. researchgate.net

Identify key amino acid residues involved in substrate binding and catalysis. nih.gov

Elucidate the mechanism of the enzymatic reaction, such as the hydride transfer in reductions catalyzed by ketoreductases. nih.gov

For example, MD simulations of an A1-type ketoreductase with a substrate analogous to this compound revealed how specific residues, like a glutamine near the active site, contribute to stereospecificity by forming hydrogen bonds that favor or disfavor a reactive conformation. nih.gov

Flux Balance Analysis (FBA) and Metabolic Network Reconstruction

Metabolomic Data Integration and Pathway Enrichment Analysis

Metabolomics, the large-scale study of small molecules, generates vast amounts of data. Computational tools are essential to process this information and extract biologically meaningful insights, particularly for identifying metabolic pathways affected by changes in metabolite levels, including this compound.

High-throughput metabolomics experiments, typically using mass spectrometry (MS) coupled with liquid chromatography (LC-MS), produce complex datasets containing information on thousands of metabolic features. nih.govresearchgate.net Bioinformatic tools are crucial for transforming this raw data into a usable format for statistical analysis and biological interpretation. cabidigitallibrary.org The workflow generally involves several key steps:

Data Conversion: Raw data files from different instrument vendors are converted into open-source formats (e.g., mzXML, mzML).

Peak Detection and Alignment: Software packages like XCMS and MZmine are used to detect metabolic features (defined by their mass-to-charge ratio and retention time) and align them across multiple samples to correct for instrumental drift. cabidigitallibrary.orgnih.gov

Normalization and Filtering: Data is normalized to account for variations in sample concentration and filtered to remove noise and unreliable features. nih.gov

Metabolite Annotation: The detected features are tentatively identified by matching their accurate mass and fragmentation patterns (if available) against metabolic databases such as the Human Metabolome Database (HMDB), KEGG, and LIPID MAPS. researchgate.netcabidigitallibrary.org

These processing steps result in a data matrix where each row represents a sample and each column represents a quantified metabolic feature, such as this compound.

Table 2: Common Bioinformatic Tools in Metabolomics

Tool/PlatformPrimary FunctionDescriptionReference
XCMSData Pre-processingAn R package for peak detection, retention time alignment, and peak matching in LC-MS data. cabidigitallibrary.org
MZmineData Pre-processingOpen-source software for processing mass spectrometry-based metabolomics data, including peak detection and identification. cabidigitallibrary.org
MetaboAnalystStatistical Analysis & Pathway AnalysisA web-based platform for comprehensive analysis of metabolomics data, including statistical analysis, pathway enrichment, and biomarker analysis. researchgate.net
KEGG (Kyoto Encyclopedia of Genes and Genomes)Pathway DatabaseA database resource for understanding high-level functions and utilities of the biological system from molecular-level information. genome.jp
SMPDB (Small Molecule Pathway Database)Pathway DatabaseA database containing small molecule pathways found in humans, providing detailed diagrams and information. ru.nl

Once metabolomics data is processed, pathway enrichment analysis is used to identify biochemical pathways that are significantly altered under the conditions being studied. eur.nl This approach, often called Metabolite Set Enrichment Analysis (MSEA), determines whether a set of metabolites known to be in a specific pathway (e.g., isoleucine degradation) is statistically overrepresented among the metabolites that show significant changes in concentration. ru.nlresearchgate.net

This analysis helps to move from a list of altered individual metabolites to a systems-level understanding of the metabolic response. windows.net For instance, in studies of inherited metabolic disorders (IMDs), an elevated level of this compound, along with other related keto-acids, would point towards a disruption in the "Valine, leucine and isoleucine degradation" pathway. genome.jpeur.nl This is because a deficiency in an enzyme like branched-chain keto acid dehydrogenase would cause its substrates, including this compound, to accumulate. eur.nl

By integrating data from untargeted metabolomics with pathway databases like KEGG and SMPDB, researchers can prioritize relevant pathways for further investigation and potentially identify novel biomarkers. ru.nlresearchgate.net This method provides a biological context for the observed changes in metabolite levels, highlighting the functional consequences of metabolic perturbations. ru.nl

Emerging Research Frontiers and Potential Applications of 3 Methyl 2 Oxopentanoate

Role in Microbial Biosynthesis and Bioproduction

The unique branched structure of 3-methyl-2-oxopentanoate makes it an attractive precursor for the microbial synthesis of advanced biofuels and other specialty chemicals. Metabolic engineers are actively exploring ways to channel carbon flux through this intermediate to generate a variety of valuable products.

Researchers are re-wiring the metabolic pathways of microorganisms like Escherichia coli to overproduce branched-chain fatty alcohols (BLFLs), which have superior properties as diesel and jet fuel replacements compared to their straight-chain counterparts. researchgate.netmedchemexpress.com In these engineered systems, this compound, derived from the isoleucine biosynthesis pathway, serves as a key precursor. researchgate.net The entire biosynthetic pathway is often divided into modules for optimization: an α-keto acid synthesis module, an acyl-ACP generation module, and an alcohol formation module. nih.gov

For instance, studies have demonstrated that supplementing the culture medium of engineered E. coli with 3-methyl-2-oxopentanoic acid leads to the production of specific branched-chain alcohols. nih.gov Beyond biofuels, this keto acid is a precursor for other valuable molecules. Engineered biochemical pathways can convert this compound into isoprene, a key commodity chemical used in the production of synthetic rubber. acs.org Furthermore, it is an intermediate in the biosynthesis of the rare amino acid β-methylarginine, a component of the peptidyl nucleoside arginomycin, highlighting its potential in producing novel bioactive compounds. scielo.br

Table 1: Engineered Bioproduction Pathways Involving this compound

Organism Precursor/Intermediate Engineered Pathway/Enzymes Target Product(s)
Escherichia coli This compound Modular pathway including reductases (e.g., SeAAR, MmCAR) and alcohol dehydrogenases (e.g., yjgB) Branched-chain fatty alcohols (BLFLs)
Escherichia coli This compound Pathway involving acyl-ACP dehydrogenase or monooxygenase Isoprene
Streptomyces arginensis (in E. coli) 5-Guanidino-3-methyl-2-oxopentanoic acid (derived from a related keto acid) Aspartate aminotransferase (ArgM) and methyltransferase (ArgN) β-Methylarginine

In metabolic engineering, the introduction of heterologous pathways or the upregulation of native enzymes can create metabolic imbalances, leading to "metabolic shunts." These shunts divert intermediates from their intended path, often causing them to accumulate and potentially hindering the production of the desired compound. Understanding and mitigating these shunts is crucial for optimizing bioproduction.

This compound is a key metabolite to monitor in strains engineered for branched-chain amino acid (BCAA) derived products. A defect or bottleneck in the metabolic pathway downstream of this keto acid can cause it to accumulate. For example, studies in mice with a deficiency in the enzyme phosphatase (PP2Cm), which activates the next enzyme in the BCAA catabolic pathway, show a significant accumulation of branched-chain keto acids, including 3-methyl-2-oxovalerate, in the liver. researchgate.net This accumulation reflects an impairment in the subsequent metabolic step and exemplifies a metabolic shunt where the flow is blocked and diverted. researchgate.net In biotechnology, such an accumulation could reduce the efficiency of a desired bioprocess. Therefore, researchers focus on balancing the expression of pathway enzymes to prevent the buildup of intermediates like this compound and ensure a smooth metabolic flux towards the final product. nih.gov

Engineering Microorganisms for Production of Branched-Chain Fatty Alcohols and Other Valuables

Application in Organic Synthesis and Chemical Reagent Development

The chemical reactivity and chiral nature of this compound and its derivatives make them valuable tools in modern organic chemistry for the construction of complex molecular architectures.

This compound serves as a versatile precursor or "building block" in the synthesis of a wide range of more complex organic molecules, including pharmaceuticals, agrochemicals, and flavor compounds. rsc.orgwikipedia.org Its structure contains multiple functional groups—a carboxylic acid and a ketone—that allow for various chemical transformations. sigmaaldrich.com

Its utility is particularly evident in the synthesis of natural products. For example, the methyl ester, methyl this compound, has been used as a starting material in the chemoenzymatic synthesis of (+)-sitophilure, the aggregation pheromone of the rice weevil, Sitophilus oryzae. nih.gov Similarly, derivatives are used to synthesize other pheromones and bioactive compounds, where the compound's structure forms the backbone of the final product. ucl.ac.ukresearchgate.net Research has also shown its use in multi-component reactions, such as the Ugi reaction, to produce complex alkaloid-like structures. escholarship.org

A chiral auxiliary is a chemical compound that is temporarily attached to a starting material to control the stereochemistry of a reaction, after which it is removed. This is a powerful strategy in asymmetric synthesis to produce enantiomerically pure compounds, which is critical in the pharmaceutical industry.

While no widely adopted chiral auxiliaries are directly derived from this compound itself, research into related β-keto esters suggests potential in this area. For instance, investigations have explored using methyl 3-oxopentanoate (B1256331) (a closely related compound) in the development of chiral auxiliaries to control the stereochemistry of chemical reactions. acs.org The core structure of β-keto esters is amenable to creating a chiral environment after being attached to a molecule. More commonly, this compound and its esters are used as chiral building blocks, where their inherent chirality, often derived from natural amino acids like isoleucine, is incorporated into the final target molecule. The stereoselective synthesis of various 2-hydroxy-3-methylpentanoates from chiral amino acids demonstrates the value of these structures in building stereocenters with high precision.

Use as a Building Block in Complex Molecule Synthesis

Future Directions in Fundamental Biochemical Research

Future research on this compound is poised to expand on these emerging applications while also delving deeper into its fundamental biochemical roles. A key direction will be the continued optimization of microbial production platforms. This involves fine-tuning metabolic pathways to improve titers and yields of derived products like branched-chain alcohols and exploring novel pathways to produce new-to-nature molecules. nih.gov

In organic synthesis, there is potential for developing novel catalysts and reagents based on the this compound scaffold. Further exploration of its derivatives as potential chiral auxiliaries or as precursors in stereoselective catalysis could yield new methods for producing enantiomerically pure pharmaceuticals and other fine chemicals. acs.org

From a fundamental biochemical perspective, further investigation into the regulation of the metabolic pathways involving this compound is warranted. Understanding how its concentration influences cellular processes and its role in the pathology of metabolic disorders like Maple Syrup Urine Disease could open new avenues for therapeutic intervention. tcichemicals.com The elucidation of novel biosynthetic pathways, such as that for β-methylarginine, suggests that other rare and valuable amino acids or natural products may be accessible through pathways involving this keto acid, paving the way for their production via enzymatic conversion or in engineered organisms. scielo.br

Unraveling Undiscovered Metabolic Roles and Interconnections

This compound, also known as α-keto-β-methylvaleric acid, is a key intermediate in the metabolism of the branched-chain amino acid (BCAA) isoleucine. nih.govnih.gov While its primary role in the isoleucine degradation pathway is well-established, emerging research is beginning to shed light on previously unknown metabolic functions and intricate connections with other metabolic networks. nih.govresearchgate.net

Scientists are actively investigating the broader implications of this compound in cellular metabolism beyond its canonical pathway. This includes its potential involvement in energy production, its role as a precursor for other biomolecules, and its interplay with the metabolism of other amino acids and fatty acids. solubilityofthings.comhmdb.ca The compound is formed from isoleucine through the action of branched-chain aminotransferase. nih.govumaryland.edu Subsequently, it is typically decarboxylated by the branched-chain α-keto acid dehydrogenase complex. nih.gov A deficiency in this enzyme complex leads to the accumulation of this compound and other branched-chain α-keto acids, resulting in the metabolic disorder known as maple syrup urine disease (MSUD). nih.gov

Recent studies have highlighted the interconnectedness of BCAA metabolism with other significant metabolic pathways. For instance, research into cancer metabolism has revealed dysregulation of BCAA catabolism, with altered levels of this compound and other related metabolites in certain cancer cell lines. nih.gov This suggests that the metabolic fate of this compound may be linked to cellular proliferation and transformation.

Furthermore, the exploration of metabolic pathways in various organisms, from bacteria to humans, continues to reveal the ubiquitous nature of this compound. foodb.ca Its presence in diverse biological systems underscores its fundamental importance in cellular biochemistry. foodb.ca Advanced analytical techniques are enabling researchers to trace the metabolic fate of this compound and identify novel metabolic products and connections. thegoodscentscompany.com

The table below summarizes some of the key metabolic pathways and associated enzymes involved with this compound.

Metabolic PathwayKey Enzyme(s)Role of this compound
Isoleucine DegradationBranched-chain aminotransferase, Branched-chain α-keto acid dehydrogenaseIntermediate product
Isoleucine BiosynthesisAcetohydroxy acid synthase, Oxidoreductase, Dehydratase, TransaminasePenultimate compound in the synthesis of isoleucine
Valine, Leucine (B10760876), and Isoleucine BiosynthesisDihydroxy-acid dehydrataseSubstrate

This table provides a simplified overview of the key metabolic pathways involving this compound.

Exploration of Inter-Organismal Metabolic Interactions Involving the Compound

The metabolic influence of this compound extends beyond the confines of a single organism, playing a role in the intricate metabolic dialogues between different species. This is particularly evident in host-microbiome and host-pathogen interactions, where the exchange of metabolites shapes the relationship between organisms.

Research into the metabolic interactions between hosts and their gut microbiota has revealed the potential for microbial metabolism to influence host BCAA levels, including the production and consumption of this compound. The gut microbiome can modulate the availability of BCAAs and their keto acid derivatives, thereby impacting host physiology.

In the context of infectious diseases, the metabolic interplay between a pathogen and its host is critical for the pathogen's survival and virulence. Studies on pathogens like Toxoplasma gondii have indicated that the parasite can manipulate the host's metabolic pathways, including those involving this compound, to its own advantage. scispace.com Similarly, in bacterial pathogens, this compound is a known metabolite, and its role in the context of infection is an active area of investigation. umaryland.edu

Furthermore, cooperative and competitive interactions within microbial communities can be mediated by the cross-feeding of essential metabolites. In synthetic microbial ecosystems, the exchange of amino acids and their precursors, which can include intermediates like this compound, can enable the growth of auxotrophic strains that would otherwise be unable to survive. oup.com This highlights the importance of such compounds in structuring microbial communities.

The table below details some examples of inter-organismal interactions where this compound is implicated.

Interacting OrganismsContext of InteractionImplication of this compound
Host and Gut MicrobiotaMetabolic CrosstalkMicrobiota can modulate host levels of BCAAs and their keto acids.
Toxoplasma gondii and HostHost-Pathogen InteractionPotential manipulation of host metabolic pathways involving the compound for parasite benefit. scispace.com
Yersinia intermediaResponse to Environmental StressAltered levels observed in response to osmotic stress, indicating a role in metabolic adaptation. researchgate.net
Auxotrophic E. coli strainsMicrobial CooperationCan be involved in the cross-feeding of essential metabolites to support synergistic growth. oup.com

This table illustrates the diverse roles of this compound in metabolic interactions between different organisms.

Q & A

How can 3-methyl-2-oxopentanoate be quantitatively detected in biological samples?

Answer:
this compound can be detected using high-performance liquid chromatography (HPLC) with validated analytical standards. For example, in microbial cultures, reverse-phase HPLC coupled with UV or mass spectrometry is employed to separate and quantify the compound against reference standards. Careful sample preparation, including deproteinization (e.g., using perchloric acid) and filtration, is critical to avoid matrix interference. Sensitivity can be enhanced by derivatization with agents like dansyl chloride or o-phenylenediamine to improve UV/fluorescence detection .

What is the enzymatic role of this compound in isoleucine biosynthesis?

Answer:
this compound is a key intermediate in the isoleucine biosynthesis pathway. It is synthesized via dihydroxy-acid dehydratase (DHAD), which converts (2R,3R)-2,3-dihydroxy-3-methylpentanoate to (S)-3-methyl-2-oxopentanoate. This reaction requires Mg²⁺ or Mn²⁺ as cofactors, as demonstrated in Saccharomyces cerevisiae and Schizosaccharomyces pombe. Researchers should confirm DHAD activity using gene complementation assays and monitor cofactor dependence via enzyme kinetics .

How do enantiomers of this compound impact metabolic studies?

Answer:
The (S)- and (R)-enantiomers of this compound exhibit distinct metabolic fates. The (S)-form is a canonical intermediate in isoleucine catabolism, while the (R)-form is a byproduct of retransamination in vivo. To distinguish enantiomers, chiral chromatography (e.g., using β-cyclodextrin columns) or enzymatic assays with stereospecific aminotransferases (e.g., valine-isoleucine transaminase) are recommended. Isotopic labeling (e.g., ¹³C or ²H) combined with GC-MS can trace enantiomer-specific flux in pathways .

What experimental challenges arise when studying this compound in mitochondrial preparations?

Answer:
Mitochondrial studies face challenges such as rapid metabolite turnover and intermediate instability. For example, in rat liver mitochondria, [U-¹⁴C]-3-methyl-2-oxopentanoate catabolism requires precise control of bicarbonate levels to prevent propionyl-CoA accumulation. Using HPLC with on-line radiochemical detection allows real-time monitoring of acyl-CoA intermediates (e.g., 2-methylbutyryl-CoA). Riboflavin-deficient models may further elucidate regulatory bottlenecks at methylmalonyl-CoA mutase .

What safety precautions are necessary when handling this compound in laboratory settings?

Answer:
While not classified as hazardous under GHS, this compound requires standard safety protocols:

  • Use chemical-resistant gloves (nitrile), goggles, and lab coats to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/volatiles.
  • Store in a cool, dry area away from strong oxidizers (e.g., peroxides) to avoid decomposition into carbon/calcium oxides.
  • Dispose of waste via EPA-compliant hazardous waste programs (40 CFR 261.3) .

How do fatty acids regulate the metabolism of branched-chain 2-oxo acids like this compound?

Answer:
Fatty acids modulate branched-chain 2-oxo acid dehydrogenase (BCKDH) activity. Palmitate inhibits BCKDH flux in rat hearts via allosteric regulation, while octanoate activates it under low-energy conditions. To study this, perfuse isolated organs (e.g., heart or liver) with ¹⁴C-labeled this compound and measure CO₂ production or acetoacetate formation. Respiratory control ratios (RCR) and ATP/ADP levels can further link catabolism to oxidative phosphorylation .

Which enzymatic assays are suitable for studying the transamination of this compound?

Answer:
Branched-chain aminotransferases (BCATs) catalyze its transamination. A validated assay involves:

Incubating the substrate with L-valine and BCAT crude extract (e.g., EC 2.6.1.32).

Quantifying the product, L-isoleucine, via HPLC or spectrophotometric NADH-coupled assays.

Validating cofactor specificity (pyridoxal phosphate) and pH optima (typically pH 8.0–8.5).
Controls should include heat-inactivated enzymes and competitive inhibitors (e.g., aminooxyacetate) .

What isotopic labeling strategies are effective in tracing this compound catabolism?

Answer:
Dual-isotope labeling (e.g., ¹⁴C at C-1 and ³H at C-3) enables precise tracking of carbon fate. In pancreatic islets, [U-¹⁴C]-3-methyl-2-oxopentanoate incorporation into CO₂, acetoacetate, and leucine can be quantified via scintillation counting. To resolve pathways, use position-specific labels (e.g., 1-¹⁴C vs. U-¹⁴C) and compare stoichiometry of CO₂ production to O₂ consumption in respirometry assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.